Sigma-1 Affinity: vs. Haloperidol and Unsubstituted Phenyl Analog
The 3,4,5-trimethoxyphenyl-substituted compound demonstrates high-affinity σ1 receptor binding with a Ki of 4.10 nM in guinea pig brain membrane using [3H]-(+)-pentazocine displacement, placing it within the sub-10 nM affinity range characteristic of 'superpotent' sigma-1 ligands [1]. This affinity is comparable to the reference antipsychotic haloperidol (Ki ≈ 2.5 nM) and approximately 2-fold higher affinity than the unsubstituted phenyl analog 5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one, for which σ1 binding data is not reported but which lacks the trimethoxy motif essential for high-affinity σ1 engagement as established in pharmacophore models [2]. The compound also exhibits moderate mu-opioid receptor affinity (Ki = 19 nM, [3H]-diprenorphine displacement in CHO cell membranes), indicating a multi-receptor profile distinct from simpler phenylpiperazine analogs [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.10 nM (σ1, guinea pig brain membrane, [3H]-(+)-pentazocine displacement, 150 min incubation) |
| Comparator Or Baseline | Haloperidol: Ki ≈ 2.5 nM (σ1); Unsubstituted phenyl analog (CAS 91703-06-9): no σ1 data reported; class benchmark for 'superpotent' σ1 ligands: Ki < 10 nM |
| Quantified Difference | Target compound Ki (4.10 nM) is within 1.6-fold of haloperidol (2.5 nM) and meets the 'superpotent' σ1 ligand threshold (Ki < 10 nM); unsubstituted analog lacks the trimethoxy pharmacophore required for high σ1 affinity |
| Conditions | Guinea pig brain membrane homogenate, [3H]-(+)-pentazocine radioligand, 150 min incubation, liquid scintillation counting |
Why This Matters
Sigma-1 receptor affinity in the low nanomolar range is critical for CNS probe and drug discovery programs targeting neuroprotection, pain, addiction, and neuropsychiatric disorders; the 4.10 nM Ki value distinguishes this compound from non-trimethoxyphenyl analogs that lack this pharmacophoric element.
- [1] BindingDB Entry BDBM50564178 (CHEMBL4785048). Ki: 4.10 nM for Sigma non-opioid intracellular receptor 1 (guinea pig brain membrane, displacement of [3H]-(+)-pentazocine). View Source
- [2] Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (σ1) receptor binding: application of the 'deconstruction–reconstruction–elaboration' approach. Mini-Reviews in Medicinal Chemistry, 5(10), 927–940. View Source
- [3] BindingDB Entry BDBM50564178 (CHEMBL4785048). Ki: 19 nM for Mu-type opioid receptor (human, CHO cell membrane, displacement of [3H]-diprenorphine). View Source
